molecular formula C21H26N6OS B12205879 Acetamide, 2-[[5-(1-ethyl-1H-pyrazol-4-yl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-methylethyl)-N-phenyl- CAS No. 1134723-33-3

Acetamide, 2-[[5-(1-ethyl-1H-pyrazol-4-yl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-methylethyl)-N-phenyl-

Cat. No.: B12205879
CAS No.: 1134723-33-3
M. Wt: 410.5 g/mol
InChI Key: VFVNUDFECBMNSZ-UHFFFAOYSA-N
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Description

The compound Acetamide, 2-[[5-(1-ethyl-1H-pyrazol-4-yl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-methylethyl)-N-phenyl- features a complex heterocyclic architecture comprising:

  • A 1,2,4-triazole core substituted at position 4 with a 2-propen-1-yl (allyl) group and at position 5 with a 1-ethyl-1H-pyrazol-4-yl moiety.
  • A thioether linkage connecting the triazole to an acetamide backbone.
  • The acetamide nitrogen is further substituted with an isopropyl (1-methylethyl) group and a phenyl ring.

Properties

CAS No.

1134723-33-3

Molecular Formula

C21H26N6OS

Molecular Weight

410.5 g/mol

IUPAC Name

2-[[5-(1-ethylpyrazol-4-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C21H26N6OS/c1-5-12-26-20(17-13-22-25(6-2)14-17)23-24-21(26)29-15-19(28)27(16(3)4)18-10-8-7-9-11-18/h5,7-11,13-14,16H,1,6,12,15H2,2-4H3

InChI Key

VFVNUDFECBMNSZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=NN=C(N2CC=C)SCC(=O)N(C3=CC=CC=C3)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-[[5-(1-ethyl-1H-pyrazol-4-yl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-methylethyl)-N-phenyl- typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling through a thioether linkage. The final step involves the acylation of the intermediate with acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions while minimizing side products.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-[[5-(1-ethyl-1H-pyrazol-4-yl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-methylethyl)-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing pyrazole and triazole rings have been evaluated for their ability to inhibit tumor cell proliferation. The mechanism often involves interference with specific cellular pathways or enzyme inhibition .

Anti-inflammatory Properties

The compound's structure suggests potential as a cyclooxygenase (COX) inhibitor. Pyrazole derivatives are known for their anti-inflammatory effects, making them candidates for developing new anti-inflammatory drugs. Studies have shown that modifications in the substituents attached to the triazole ring can enhance COX-II selectivity .

Antimicrobial Activity

Compounds similar to Acetamide have demonstrated antimicrobial properties against various pathogens. The presence of sulfur in the structure may contribute to its effectiveness by disrupting microbial cell membranes or inhibiting essential microbial enzymes .

Case Studies

StudyFocusFindings
Cheng et al., 2020COX-II InhibitionIdentified novel acetamide derivatives with IC50 values significantly lower than Celecoxib, indicating enhanced anti-inflammatory efficacy .
MDPI Research Group, 2010Antitumor EvaluationReported that polyfunctional derivatives showed promising results in inhibiting tumor growth in vitro .
PubChem AnalysisStructural PropertiesProvided insights into the chemical structure and potential reactivity of the compound .

Mechanism of Action

The mechanism of action of Acetamide, 2-[[5-(1-ethyl-1H-pyrazol-4-yl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-methylethyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Properties / Applications Reference
Target Compound 1-Ethyl-pyrazole, allyl-triazole, N-isopropyl-N-phenyl ~454.5 (estimated) Undisclosed (structural similarity suggests pesticidal/antimicrobial potential)
2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-(pyridin-4-yl)acetamide Phenyl-triazole, pyridinyl-acetamide 423.5 Enhanced solubility due to pyridinyl group
2-((5-(4-Methoxybenzyl)-4-(pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide 4-Methoxybenzyl, pyrrole, trifluoromethylphenyl 503.5 Improved metabolic stability (CF3 group)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide Naphthyloxy-methyl, nitro-phenyl 404.3 Antimicrobial activity (nitro group enhances reactivity)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Chlorophenyl, cyano-pyrazole 308.1 Insecticidal activity (Fipronil derivative)

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • The allyl group on the triazole core may confer conformational flexibility, aiding in target recognition .
    • N-isopropyl-N-phenyl substitution on the acetamide likely enhances lipophilicity, improving membrane permeability .
  • Predicted Bioactivity : Computational studies (e.g., PASS program in ) suggest the target compound may exhibit kinase inhibition or antimicrobial properties .

Biological Activity

Acetamide, 2-[[5-(1-ethyl-1H-pyrazol-4-yl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-methylethyl)-N-phenyl-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N6OSC_{21}H_{26}N_{6}OS, with a molecular weight of 410.5 g/mol. The structure features a triazole ring linked to a pyrazole moiety and an acetamide group, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC21H26N6OSC_{21}H_{26}N_{6}OS
Molecular Weight410.5 g/mol
CAS Number1134723-33-3

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrazole Ring : The initial step involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide.
  • Formation of the Triazole Ring : The pyrazole derivative is reacted with thiosemicarbazide under acidic conditions to form the triazole ring.
  • Introduction of Thioacetamide Group : The final step involves reacting the triazole derivative with chloroacetic acid in the presence of a base such as sodium hydroxide .

Antimicrobial Properties

Research indicates that compounds similar to Acetamide exhibit significant antimicrobial activity. For example, derivatives have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. Studies have shown that modifications in the side chains can enhance antibacterial potency .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have indicated that it can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

The mechanism by which Acetamide exerts its biological effects includes:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
  • Receptor Binding : It may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Case Studies

Several studies have highlighted the biological activity of compounds related to Acetamide:

  • Antibacterial Activity : A study evaluated a series of pyrazole derivatives for their antibacterial efficacy against strains like Escherichia coli and Staphylococcus aureus. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Anti-tubercular Activity : Another research focused on derivatives designed to combat Mycobacterium tuberculosis. Some compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating promising anti-tubercular activity .

Comparative Analysis

Compared to similar compounds, Acetamide stands out due to its specific combination of functional groups which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug design and development.

CompoundActivity TypeNotable Findings
Acetamide Derivative AAntibacterialMIC < 10 μM against Gram-positive
Acetamide Derivative BAnti-inflammatoryInhibits TNF-alpha production
Acetamide Derivative CAnti-tubercularIC50 = 2.18 μM against TB

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